molecular formula C18H20N4 B2848338 2,5-Dimethyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 877622-07-6

2,5-Dimethyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2848338
CAS No.: 877622-07-6
M. Wt: 292.386
InChI Key: NULXVMQDZNZODE-UHFFFAOYSA-N
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Description

“2,5-Dimethyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine” is a complex organic compound. It has a molecular formula of C18H20N4 and an average mass of 292.378 Da . The compound features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is often used in medicinal chemistry to create compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the specific precursors used can greatly influence the properties of the final product . Another common approach is the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the pyrrolidine ring. The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are likely influenced by its pyrrolidine ring. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage .

Biochemical Analysis

Biochemical Properties

It is known that the pyrrolidine ring, a key feature of this compound, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely influenced by the compound’s stereochemistry and the spatial orientation of its substituents .

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have long dissociation half-lives , suggesting potential long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Similar compounds have been shown to have high affinity for certain integrins in radioligand binding assays , suggesting potential threshold effects and possible toxic or adverse effects at high doses.

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors , suggesting potential effects on metabolic flux or metabolite levels.

Transport and Distribution

Similar compounds have been shown to have high solubility in saline at pH 7 , suggesting potential interactions with transporters or binding proteins and effects on localization or accumulation.

Subcellular Localization

Similar compounds have been shown to interact with various proteins , suggesting potential targeting signals or post-translational modifications that direct the compound to specific compartments or organelles.

Properties

IUPAC Name

2,5-dimethyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-13-12-16(21-10-6-7-11-21)22-18(19-13)17(14(2)20-22)15-8-4-3-5-9-15/h3-5,8-9,12H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULXVMQDZNZODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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